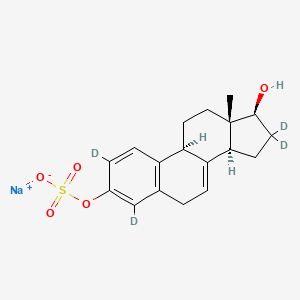
TCO-PEG5-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG5-maleimide is synthesized through a series of chemical reactions involving the conjugation of a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) chain and a maleimide group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.
Conjugation with TCO: The activated PEG is then reacted with a TCO derivative under controlled conditions to form the TCO-PEG intermediate.
Maleimide Coupling: The TCO-PEG intermediate is further reacted with a maleimide derivative to form the final this compound product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG5-maleimide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO group can participate in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.
Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.
Common Reagents and Conditions
Inverse Electron Demand Diels-Alder Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reactions: Performed in buffered solutions at pH 6.5 to 7.5.
Major Products
Click Chemistry Products: Formation of stable adducts with tetrazine-containing molecules.
Thiol-Maleimide Products: Formation of stable thioether bonds with thiol-containing biomolecules.
Scientific Research Applications
TCO-PEG5-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies and other diseases involving aberrant protein function.
Industry: Employed in the development of advanced materials and bioconjugation techniques.
Mechanism of Action
TCO-PEG5-maleimide exerts its effects through the following mechanisms:
PROTAC Formation: Acts as a linker to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein.
Ubiquitin-Proteasome System: The PROTAC molecule recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-maleimide: Similar structure but with a shorter PEG chain.
TCO-PEG6-maleimide: Similar structure but with a longer PEG chain.
TCO-PEG5-amine: Similar structure but with an amine group instead of a maleimide group.
Uniqueness
TCO-PEG5-maleimide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, and its maleimide group, which allows for specific and efficient conjugation with thiol-containing biomolecules .
Properties
Molecular Formula |
C28H45N3O10 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+/t24-/m1/s1 |
InChI Key |
LBMJALQQXNOTES-FICSVKCPSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


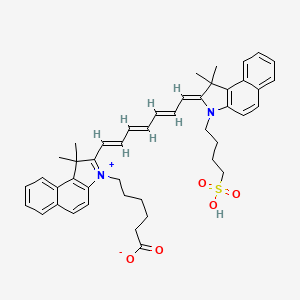
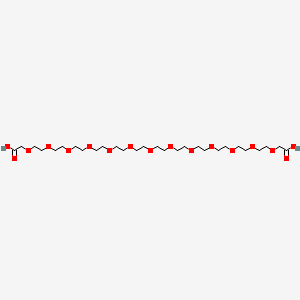
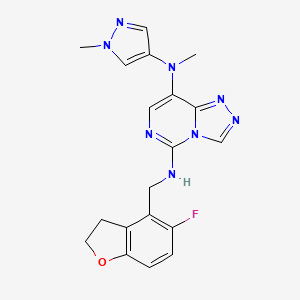
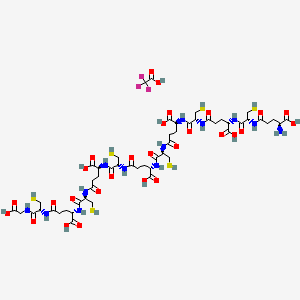
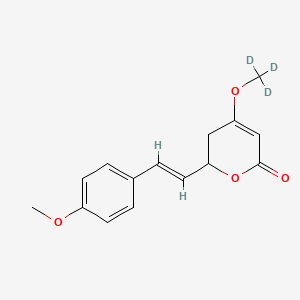

![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
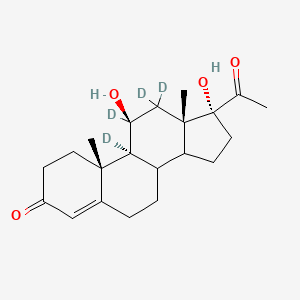
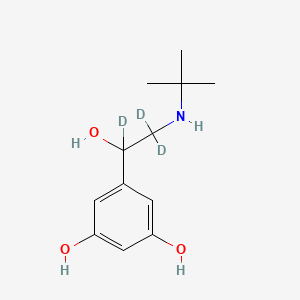
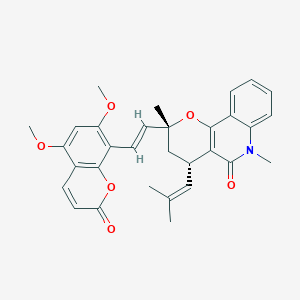

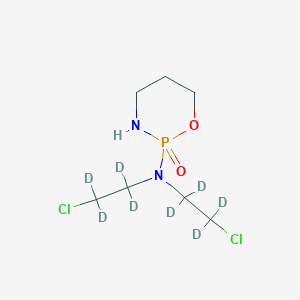
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
